molecular formula C54H88O22 B1667538 Bivittoside B CAS No. 77394-04-8

Bivittoside B

Cat. No.: B1667538
CAS No.: 77394-04-8
M. Wt: 1089.3 g/mol
InChI Key: OWKJBTKHYSAGRF-FORXTHPFSA-N
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Description

The compound Bivittoside B is a complex organic molecule with a highly intricate structure. This compound is characterized by multiple hydroxyl groups, methoxy groups, and a pentacyclic core structure. It is a member of the furostan steroid class and has significant biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation reactions, and cyclization processes. The synthetic route typically starts with the preparation of the core steroid structure, followed by the sequential addition of sugar moieties through glycosylation reactions. The reaction conditions often involve the use of protecting groups to ensure selective reactions at specific hydroxyl sites.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure liquid chromatography (HPLC) for purification and the application of advanced techniques such as microwave-assisted synthesis to reduce reaction times and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Nucleophiles: Sodium methoxide (NaOMe), sodium ethoxide (NaOEt).

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, such as ketones, alcohols, and ethers.

Scientific Research Applications

The compound has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying complex glycosylation reactions and steroid chemistry.

    Biology: Investigated for its potential role in cellular signaling pathways and as a modulator of enzyme activity.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and metabolic disorders.

    Industry: Utilized in the development of novel pharmaceuticals and as a precursor for the synthesis of other bioactive molecules.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and methoxy groups play a crucial role in binding to these targets, modulating their activity and influencing various biochemical pathways. The pentacyclic core structure provides stability and enhances the compound’s ability to interact with multiple targets simultaneously.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of the compound lies in its highly complex structure, which includes multiple sugar moieties and a pentacyclic core. This complexity allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

77394-04-8

Molecular Formula

C54H88O22

Molecular Weight

1089.3 g/mol

IUPAC Name

16-[5-[4-[3,5-dihydroxy-6-(hydroxymethyl)-4-methoxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-10-hydroxy-2,6,13,17,17-pentamethyl-6-(4-methylpentyl)-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-11-en-8-one

InChI

InChI=1S/C54H88O22/c1-23(2)11-10-16-53(8)31-14-18-52(7)25-12-13-30-50(4,5)33(15-17-51(30,6)26(25)19-32(57)54(31,52)49(66)76-53)73-48-44(75-45-39(63)38(62)34(58)24(3)69-45)37(61)29(22-68-48)72-46-41(65)43(36(60)28(21-56)70-46)74-47-40(64)42(67-9)35(59)27(20-55)71-47/h19,23-25,27-48,55-65H,10-18,20-22H2,1-9H3

InChI Key

OWKJBTKHYSAGRF-FORXTHPFSA-N

SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5C4=CC(C67C5(CCC6C(OC7=O)(C)CCCC(C)C)C)O)C)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)OC)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5C4=CC(C67C5(CCC6C(OC7=O)(C)CCCC(C)C)C)O)C)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)OC)O)O)O)O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Bivittoside B; 

Origin of Product

United States

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